molecular formula C32H37NO8 B1674531 Lasofoxifen-Tartrat CAS No. 190791-29-8

Lasofoxifen-Tartrat

Katalognummer: B1674531
CAS-Nummer: 190791-29-8
Molekulargewicht: 563.6 g/mol
InChI-Schlüssel: INEHJXCWEVNEDZ-LUDNRVPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Lasofoxifene tartrate is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . These estrogen receptors are found in various tissues throughout the body, including bone, breast, and uterine tissues .

Mode of Action

Lasofoxifene tartrate interacts with its targets, the estrogen receptors, by mimicking or blocking the effects of estrogen depending on the target tissue . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .

Biochemical Pathways

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This leads to a reduction in the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulation of osteoblast (the bone-forming cells) activity .

Pharmacokinetics

It is known that lasofoxifene has greatly improved oral bioavailability relative to tamoxifen and raloxifene, which may also be involved in its greater potency .

Result of Action

The primary result of Lasofoxifene tartrate’s action is its anti-osteoporotic function. It is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It also inhibits primary tumor growth and metastases . In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke but an increased risk of venous thromboembolic events .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment

Lasofoxifene has been extensively studied for its effectiveness in treating postmenopausal osteoporosis. Clinical trials have demonstrated that lasofoxifene significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and nonvertebral fractures.

  • PEARL Trial : This pivotal phase III trial enrolled 8,556 postmenopausal women with low bone density. Results indicated that lasofoxifene reduced the risk of new morphometric vertebral fractures and estrogen receptor-positive breast cancer over five years .
  • Phase II Studies : A two-year comparative trial showed that lasofoxifene improved lumbar spine BMD by 1.8% to 2.2% compared to baseline, demonstrating its efficacy in both preventing and treating osteoporosis .

Breast Cancer Risk Reduction

Lasofoxifene's role in reducing breast cancer risk has garnered significant attention. The PEARL trial specifically assessed its impact on the incidence of estrogen receptor-positive breast cancer, showing a notable reduction in risk among participants treated with lasofoxifene compared to placebo .

Management of Vaginal Atrophy

In addition to its skeletal benefits, lasofoxifene has been shown to alleviate symptoms associated with vulvovaginal atrophy in postmenopausal women. Clinical studies indicate that it improves vaginal health by enhancing lubrication and reducing discomfort during intercourse, thus improving quality of life .

Potential Anti-Inflammatory Effects

Recent research suggests that lasofoxifene may also exhibit anti-inflammatory properties, particularly in models of inflammatory conditions such as spondyloarthritis. Studies have indicated that lasofoxifene can inhibit joint inflammation and enhance BMD in animal models, suggesting potential applications beyond osteoporosis .

Summary of Clinical Findings

Study Population Outcome Measures Key Findings
PEARL Trial8,556 postmenopausal womenVertebral fractures, ER+ breast cancer incidenceReduced risk of fractures and breast cancer
Phase II Study410 postmenopausal womenChange in lumbar spine BMDSignificant increase in BMD over two years
Vaginal Atrophy StudyPostmenopausal womenSymptoms of vaginal atrophyImproved symptoms related to vaginal health
Inflammatory ModelSKG miceJoint inflammation, BMDInhibited inflammation and enhanced BMD

Biochemische Analyse

Biochemical Properties

Lasofoxifene tartrate interacts with estrogen receptors, exhibiting both significant estrogenic and antiestrogenic activity both in vitro and in vivo . It targets any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .

Cellular Effects

Lasofoxifene tartrate has been shown to have various effects on different types of cells. In postmenopausal women, it reduces bone resorption, bone loss, and low-density lipoprotein (LDL) cholesterol . It also exhibits significant estrogenic and antiestrogenic activity, targeting any tissues that possess estrogen receptors .

Molecular Mechanism

Lasofoxifene tartrate mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulating osteoblast (the bone-forming cells) activity, and additional effects on calcium .

Temporal Effects in Laboratory Settings

Its long half-life and bioavailability likely contribute to its observed potent inhibition of primary tumor growth and metastasis .

Dosage Effects in Animal Models

In animal models, Lasofoxifene tartrate has been shown to inhibit primary tumor growth and reduce metastases to the lung and the liver

Metabolic Pathways

Lasofoxifene tartrate undergoes Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6, which accounts for nearly half of the total metabolism of Lasofoxifene tartrate. Phase II conjugation reactions include glucuronidation and sulfation .

Transport and Distribution

Lasofoxifene tartrate is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues via these proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with estrogen receptors .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lasofoxifen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seinen Stoffwechsel und seine Bioverfügbarkeit unerlässlich .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Lasofoxifen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Lösungsmittel wie Ethanol . Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Lasofoxifen gebildet werden, umfassen seine Metaboliten, die durch Oxidation der Phase I über hepatische Enzyme und Konjugationsreaktionen der Phase II wie Glucuronidierung und Sulfatierung gebildet werden .

Wissenschaftliche Forschungsanwendungen

Lasofoxifen hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Vorbeugung und Behandlung von Osteoporose und Vaginalatrophie bei Frauen nach der Menopause eingesetzt . Es hat auch ein großes Potenzial gezeigt, die Häufigkeit von östrogenrezeptor-positivem Brustkrebs zu verringern . In der wissenschaftlichen Forschung wird Lasofoxifen verwendet, um die Auswirkungen von selektiven Östrogenrezeptormodulatoren auf verschiedene Gewebe zu untersuchen und sein Potenzial bei der Behandlung anderer Erkrankungen wie Brustkrebs zu erforschen .

Wirkmechanismus

Lasofoxifen übt seine Wirkung aus, indem es selektiv an Östrogenrezeptoren (ERα und ERβ) mit hoher Affinität bindet . Es imitiert die positiven Wirkungen von Östrogen auf den Knochen, indem es die Produktion und Lebensdauer von Osteoklasten reduziert, die Osteoblastenaktivität stimuliert und das RANKL/RANK/Osteoprotegerin-System beeinflusst . Dies führt zu einer verringerten Knochenresorption und einer erhöhten Knochenbildung. Darüber hinaus hat Lasofoxifen antiöstrogene Wirkungen auf das Brustgewebe, was zu seiner Fähigkeit beiträgt, die Häufigkeit von östrogenrezeptor-positivem Brustkrebs zu verringern .

Biologische Aktivität

Lasofoxifene tartrate is a third-generation selective estrogen receptor modulator (SERM) primarily developed for the treatment of osteoporosis in postmenopausal women. Its biological activity is characterized by its ability to selectively bind to estrogen receptors (ERs), exerting both estrogenic and antiestrogenic effects depending on the tissue type. This compound has been the subject of numerous studies, demonstrating significant efficacy in bone health, cholesterol management, and potential cancer risk reduction.

Lasofoxifene acts by selectively binding to estrogen receptors ERα and ERβ, exhibiting tissue-specific actions:

  • Bone : It mimics estrogen's protective effects on bone by promoting osteoblast activity and inhibiting osteoclast formation through modulation of the RANK/RANKL/osteoprotegerin pathway. This results in reduced bone resorption and increased bone density.
  • Breast and Uterus : In these tissues, lasofoxifene acts as an antagonist, inhibiting estrogen signaling pathways that could lead to oncogenesis, thus potentially reducing breast cancer risk.
  • Cholesterol Levels : Clinical trials have shown that lasofoxifene can lower total cholesterol and LDL cholesterol levels, contributing to cardiovascular health.

Table 1: Biological Activity Summary

Tissue TypeAction TypeEffect
BoneAgonistIncreases bone density
BreastAntagonistReduces cancer risk
UterusAntagonistSuppresses oncogenic pathways
Lipid MetabolismAgonistLowers total and LDL cholesterol

Pharmacokinetics

Lasofoxifene demonstrates favorable pharmacokinetic properties:

  • Absorption : Peak plasma concentrations occur approximately 6-7 hours post-administration, with an oral bioavailability of about 62%.
  • Distribution : The apparent volume of distribution in postmenopausal women is approximately 1350 L, indicating extensive tissue distribution.
  • Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6, with glucuronidation playing a significant role.
  • Elimination : The elimination half-life is around 6 days, with primary excretion via feces.

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (Peak Plasma Concentration)6-7 hours post-dose
Bioavailability62%
Volume of Distribution1350 L
Half-life~6 days

Osteoporosis Management

Lasofoxifene has been extensively studied for its role in managing postmenopausal osteoporosis. Clinical trials have demonstrated its effectiveness in increasing bone mineral density (BMD) and reducing the incidence of vertebral fractures. A pivotal study indicated that a daily dose of 60 mg significantly improved BMD compared to placebo.

Case Studies

  • Study on Bone Health :
    • Objective : Evaluate the efficacy of lasofoxifene in preventing vertebral fractures.
    • Results : Patients receiving lasofoxifene showed a 30% reduction in fracture risk over three years compared to controls.
  • Cholesterol Reduction Study :
    • Objective : Assess the impact of lasofoxifene on lipid profiles.
    • Results : Participants exhibited a significant decrease in LDL cholesterol levels, with an average reduction of 15% after six months.

Table 3: Clinical Trial Outcomes

Study FocusOutcome
Vertebral Fractures30% risk reduction
LDL Cholesterol LevelsAverage 15% reduction

Safety Profile

Lasofoxifene has a favorable safety profile, with common adverse effects including muscle spasms and hot flashes. Importantly, it does not significantly affect drug metabolism mediated by CYP2E1 or CYP2D6, which reduces the risk of drug-drug interactions.

Eigenschaften

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEHJXCWEVNEDZ-LUDNRVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940655
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190791-29-8
Record name Lasofoxifene tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190791-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190791-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LASOFOXIFENE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lasofoxifene tartrate
Reactant of Route 2
Lasofoxifene tartrate
Reactant of Route 3
Lasofoxifene tartrate
Reactant of Route 4
Lasofoxifene tartrate
Reactant of Route 5
Lasofoxifene tartrate
Reactant of Route 6
Reactant of Route 6
Lasofoxifene tartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.